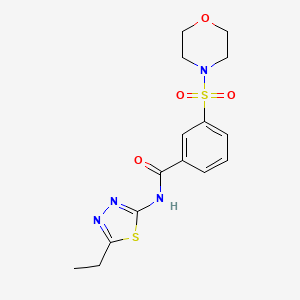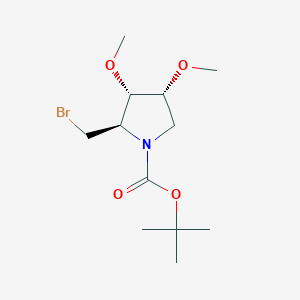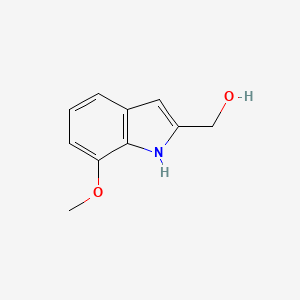
(7-甲氧基-1H-吲哚-2-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methoxy-1H-indol-2-yl)methanol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The methoxy group at the 7th position and the methanol group at the 2nd position of the indole ring contribute to the unique properties of this compound.
科学研究应用
(7-Methoxy-1H-indol-2-yl)methanol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular processes . For example, some indole derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
For instance, some indole derivatives have been reported to have antiviral activity, potentially affecting viral replication pathways . Other indole derivatives have demonstrated anti-inflammatory activity, possibly by modulating inflammatory signaling pathways .
Pharmacokinetics
The physiochemical properties of a similar indole derivative were predicted to be good for a drug-like molecule . This suggests that (7-methoxy-1H-indol-2-yl)methanol may also have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
For example, some indole derivatives have been shown to inhibit the production of reactive oxygen species (ROS) and inflammation .
Action Environment
It is known that the activity of indole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules
生化分析
Cellular Effects
Indole derivatives have been reported to exhibit a wide range of effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that indole derivatives are involved in a variety of metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-1H-indol-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with 7-methoxyindole.
Functionalization: The indole ring is functionalized at the 2nd position using various reagents and catalysts.
Industrial Production Methods
Industrial production methods for (7-methoxy-1H-indol-2-yl)methanol are not widely documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions
(7-Methoxy-1H-indol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 3 and 5 due to the electron-donating effect of the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 7-methoxy-1H-indole-2-carboxylic acid.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
7-Methoxyindole: Lacks the methanol group at the 2nd position.
Indole-3-carbinol: Contains a hydroxymethyl group at the 3rd position instead of the 2nd position.
Uniqueness
(7-Methoxy-1H-indol-2-yl)methanol is unique due to the specific positioning of the methoxy and methanol groups, which confer distinct chemical and biological properties compared to other indole derivatives .
属性
IUPAC Name |
(7-methoxy-1H-indol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-5,11-12H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUQJNBVONMHOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2404080.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)
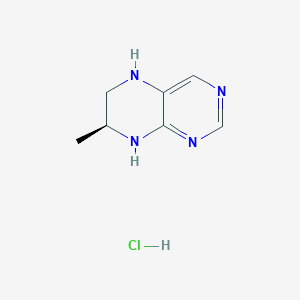
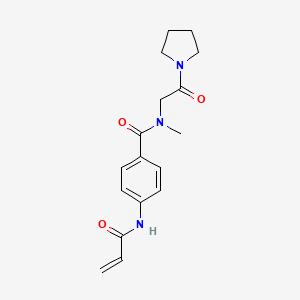
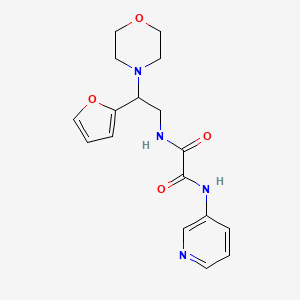
![N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2404088.png)
![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2404089.png)
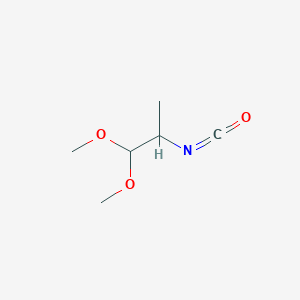
![4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2404093.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide](/img/structure/B2404097.png)
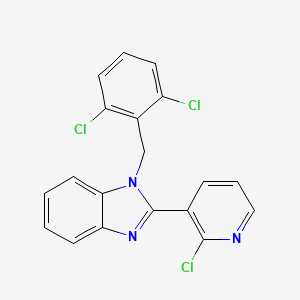
![2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404100.png)
